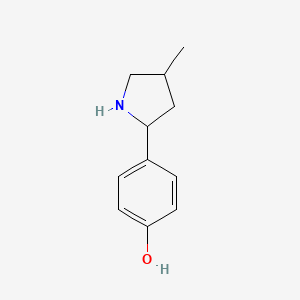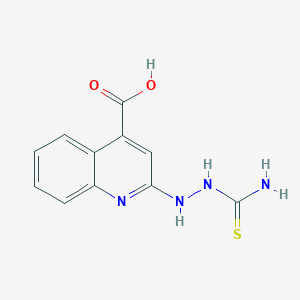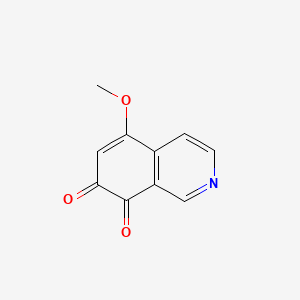
5-Methoxy-7,8-dihydroisoquinoline-7,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxyisoquinoline-7,8-dione is a heterocyclic organic compound with the molecular formula C10H7NO3. It is a derivative of isoquinoline, characterized by the presence of a methoxy group at the 5-position and two ketone groups at the 7 and 8 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxyisoquinoline-7,8-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of methoxy-substituted benzaldehydes and amines, followed by cyclization and oxidation steps. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions, can be adapted to synthesize isoquinoline derivatives .
Industrial Production Methods
Industrial production methods for 5-methoxyisoquinoline-7,8-dione are less documented, but they likely involve scalable versions of laboratory synthesis techniques. These methods would focus on optimizing yield and purity while minimizing costs and environmental impact. The use of metal catalysts and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, are potential approaches for industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxyisoquinoline-7,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce diols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .
Wissenschaftliche Forschungsanwendungen
5-Methoxyisoquinoline-7,8-dione has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the synthesis of dyes, pigments, and other materials
Wirkmechanismus
The mechanism of action of 5-methoxyisoquinoline-7,8-dione involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. For instance, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The exact molecular targets and pathways are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A nitrogen-containing heterocycle with similar structural features but different functional groups.
Isoquinoline: The parent compound of 5-methoxyisoquinoline-7,8-dione, lacking the methoxy and dione functionalities.
Quinones: Compounds with two carbonyl groups in a six-membered ring, similar to the dione structure in 5-methoxyisoquinoline-7,8-dione
Uniqueness
5-Methoxyisoquinoline-7,8-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
86433-70-7 |
|---|---|
Molekularformel |
C10H7NO3 |
Molekulargewicht |
189.17 g/mol |
IUPAC-Name |
5-methoxyisoquinoline-7,8-dione |
InChI |
InChI=1S/C10H7NO3/c1-14-9-4-8(12)10(13)7-5-11-3-2-6(7)9/h2-5H,1H3 |
InChI-Schlüssel |
UUVVOXXRHXLZHQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=O)C(=O)C2=C1C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Quinolinamine, 5-[(4-methylphenyl)azo]-](/img/structure/B12883069.png)

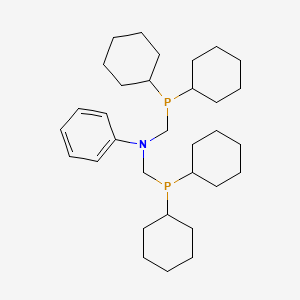
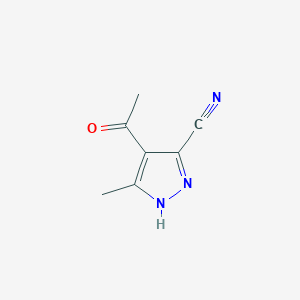

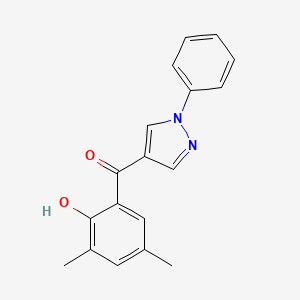
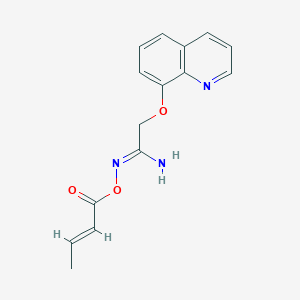
![4,6-Dihydrothieno[2,3-c]furan](/img/structure/B12883109.png)
![Benzenamine, N-[[2-(diphenylphosphino)phenyl]methylene]-4-methoxy-](/img/structure/B12883114.png)



